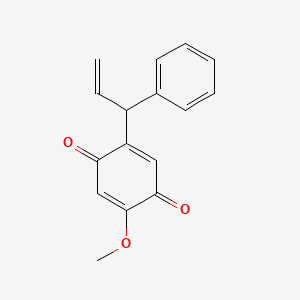

4-Methoxydalbergione

描述

4-甲氧基达尔贝琼是一种天然化合物,从达尔贝属植物的心材中分离出来,例如印度黄檀和香枝木 . 它属于1,4-苯醌类,其特征是2位有一个甲氧基和5位有一个1-苯基烯丙基 . 由于其强大的抗癌特性和在传统医学中的作用,这种化合物引起了广泛的关注。

准备方法

合成路线和反应条件: 4-甲氧基达尔贝琼可以通过多种有机反应合成。 一种常见的方法是使用甲醇和氢氧化钠对2-氯-4-氨基-6-甲氧基嘧啶进行甲氧基化 . 另一种方法包括从天然来源(如印度黄檀)中提取和纯化 .

工业生产方法: 4-甲氧基达尔贝琼的工业生产通常涉及从达尔贝属植物中大规模提取。 对心材进行加工以分离化合物,然后进行纯化步骤以获得所需产物 .

化学反应分析

反应类型: 4-甲氧基达尔贝琼会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的醌衍生物。

还原: 还原反应可以将其转化为氢醌衍生物。

取代: 在特定条件下,甲氧基可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用硼氢化钠等还原剂。

取代: 烷基卤化物和强碱等试剂用于取代反应.

主要生成产物:

氧化: 形成醌衍生物。

还原: 形成氢醌衍生物。

取代: 形成各种取代的苯醌.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

- 4-Methoxydalbergione serves as a precursor in the synthesis of more complex organic molecules. Its unique structural properties make it valuable for chemists aiming to develop novel chemical entities.

Biological Applications

Antioxidant and Antimicrobial Properties

- Research indicates that 4-MD exhibits significant antioxidant properties, helping to mitigate oxidative stress in biological systems. Additionally, it has demonstrated antimicrobial activity against various pathogens, indicating its potential for further exploration in natural product chemistry.

Medical Applications

Anticancer Activity

this compound has been extensively studied for its anticancer properties across various cancer types. The mechanisms through which it exerts these effects include:

- Inhibition of Proliferation : Studies show that 4-MD significantly reduces cell viability in various cancer cell lines.

- Induction of Apoptosis : It promotes programmed cell death by upregulating apoptotic markers and downregulating anti-apoptotic proteins.

- Modulation of Signaling Pathways : Key pathways affected include NF-κB, JAK2/STAT3, and MAPK, which are crucial for cancer cell survival and proliferation .

Case Studies

- Inhibition of Esophageal Carcinoma

- Anticancer Effects on Bladder Cancer

- Osteosarcoma Treatment

Industrial Applications

Development of Dyes and Pigments

Beyond its biological significance, 4-MD is also being explored for potential use in the development of dyes and pigments due to its unique chemical structure.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Applications | Building block for organic synthesis | Valuable precursor for novel compounds |

| Biological Applications | Antioxidant & antimicrobial properties | Mitigates oxidative stress; shows antimicrobial activity |

| Medical Applications | Anticancer activity | Inhibits proliferation & induces apoptosis |

| Industrial Applications | Development of dyes & pigments | Explored for unique chemical properties |

作用机制

4-甲氧基达尔贝琼的抗癌作用主要是通过抑制关键信号通路来介导的。 它通过上调促凋亡蛋白和下调抗凋亡蛋白来诱导凋亡 . 该化合物还抑制JAK2和STAT3的磷酸化,导致丝裂原活化蛋白激酶(MAPKs)和CREB失活 . 此外,它上调PTEN(一种肿瘤抑制基因),从而有助于其抗癌活性 .

相似化合物的比较

4-甲氧基达尔贝琼因其强大的抗癌特性和独特的分子结构而独一无二。 类似的化合物包括:

- 3'-羟基-4,4'-二甲氧基达尔贝琼

- 4'-羟基-4-甲氧基达尔贝琼 这些化合物也表现出抗癌和抗炎活性,但它们的特定官能团和分子靶点不同 .

生物活性

4-Methoxydalbergione (4MOD) is a flavonoid compound derived from the heartwood of Dalbergia sissoo Roxb. Recent studies have highlighted its significant biological activities, particularly its anticancer properties across various cancer types. This article reviews the biological activity of 4MOD, focusing on its mechanisms of action, therapeutic potential, and related research findings.

4MOD exhibits multiple mechanisms contributing to its anticancer effects:

- Inhibition of Cell Proliferation : 4MOD has been shown to significantly inhibit the proliferation of various cancer cell lines, including bladder cancer (BC), liver cancer, and astrocytoma. Studies indicate that it induces autophagy and inhibits key signaling pathways such as Akt/ERK and JAK2/STAT3 .

- Induction of Ferroptosis : Recent findings suggest that 4MOD promotes ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This process involves increased lipid reactive oxygen species (ROS) and Fe²⁺ levels, which contribute to its cytotoxic effects on cancer cells .

- Targeting DNA Methyltransferase 1 (DNMT1) : Molecular docking studies have indicated that 4MOD can bind to DNMT1, inhibiting its expression and thereby affecting gene regulation associated with tumorigenesis .

Bladder Cancer

Research has demonstrated that 4MOD effectively inhibits the growth of bladder cancer cells by inducing autophagy and modulating signaling pathways. In vitro studies using human bladder cancer cell lines J82 and UMUC3 revealed that treatment with 4MOD resulted in decreased cell viability and inhibited migratory and invasive capabilities .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| J82, UMUC3 | Inhibition of growth | Induction of autophagy | |

| J82, UMUC3 | Reduced migration/invasion | Akt/ERK pathway inhibition |

Liver Cancer

In hepatocellular carcinoma (HCC), 4MOD has been shown to upregulate GADD45G expression, which plays a role in cell cycle regulation and apoptosis. This suggests a potential therapeutic application for liver cancer treatment .

Astrocytoma

4MOD demonstrates potent inhibitory effects on U87 astroglioma cells, leading to increased apoptosis and cell cycle arrest. Both in vitro and in vivo models confirm its efficacy as a promising treatment for glioblastoma .

Case Studies

- Bladder Cancer Study : In a study evaluating the effects of 4MOD on bladder cancer cells, researchers observed significant reductions in cell proliferation through CCK-8 assays and increased apoptosis rates via flow cytometry. The study concluded that 4MOD could be developed into a therapeutic agent for bladder cancer .

- Liver Cancer Study : Another study focused on the role of GADD45G as a target for 4MOD in liver cancer treatment. The results indicated that 4MOD could enhance GADD45G expression, leading to reduced tumor growth in animal models .

- Astrocytoma Study : A comprehensive investigation into the effects of 4MOD on U87 cells revealed that it not only inhibited cell growth but also induced significant apoptosis through various molecular pathways, marking it as a potential candidate for glioblastoma therapy .

属性

IUPAC Name |

2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315149 | |

| Record name | 4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28396-75-0 | |

| Record name | 4-Methoxydalbergione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28396-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxydalbergione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028396750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALBERGIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。